Apoptotic agent-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Apoptotic agent-1 is a small molecule that has garnered significant attention in the field of cancer research due to its ability to induce apoptosis, or programmed cell death, in cancer cells. This compound directly interacts with pro-apoptotic proteins BAX and BAK, enhancing their activity and promoting the release of cytochrome c from mitochondria, which triggers the apoptotic cascade .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Apoptotic agent-1 involves a multi-step process that includes the formation of key intermediates through various organic reactions. The initial steps typically involve the preparation of a core structure, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure selective reactions.

Industrial Production Methods

Industrial production of this compound requires optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This often involves scaling up the laboratory procedures and implementing continuous flow chemistry techniques. Reaction conditions such as temperature, pressure, and reaction time are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Apoptotic agent-1 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Cancer Therapy Enhancement

Apoptotic Agent-1 has been evaluated for its ability to enhance the effects of various chemotherapeutic agents:

- Ovarian Cancer: In preclinical models, this compound significantly suppressed tumor growth and improved overall survival rates without causing severe side effects such as weight loss or blood cell depletion .

- Acute Myeloid Leukemia: The agent has demonstrated the ability to sensitize leukemia cells to BCL-2 inhibitors, enhancing their apoptotic response and improving treatment outcomes .

Mechanistic Studies

Research utilizing this compound has provided insights into apoptotic pathways:

- Cell Line Studies: High-throughput screening identified this compound as a potent activator of apoptosis across various cancer cell lines, confirming its broad applicability in cancer research .

- Pathway Analysis: Studies have shown that treatment with this compound leads to upregulation of pro-apoptotic proteins and downregulation of survival factors in unprimed cancer cells, thereby enhancing their susceptibility to subsequent treatments .

Case Studies and Findings

Mechanism of Action

Apoptotic agent-1 exerts its effects by directly activating the pro-apoptotic proteins BAX and BAK. This activation leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then interacts with apoptotic protease activating factor-1 (APAF-1) to form the apoptosome, which activates caspase-9. Activated caspase-9 subsequently activates downstream effector caspases, such as caspase-3 and caspase-7, leading to the execution phase of apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Apoptotic agent-1 is unique in its ability to directly activate BAX and BAK, making it highly effective in inducing apoptosis in cancer cells, including those with p53 mutations. This specificity and potency make it a promising candidate for cancer therapy, particularly in cases where conventional treatments fail due to resistance mechanisms .

Biological Activity

Apoptotic Agent-1 (AIA1) is a compound that has garnered attention in cancer research due to its ability to induce apoptosis in cancer cells. This article provides a comprehensive overview of the biological activity of AIA1, including its mechanisms of action, effects on various cancer types, and potential therapeutic applications.

AIA1 primarily functions by activating pro-apoptotic proteins BAX and BAK, which are critical for the mitochondrial pathway of apoptosis. Research indicates that AIA1 directly triggers cytochrome c release from mitochondria in a BAX/BAK-dependent manner, thereby promoting apoptotic cell death across various cancer cell lines . The activation of these proteins leads to the permeabilization of the mitochondrial membrane, a crucial step in the apoptotic process.

Key Mechanisms:

- Direct Activation of BAX/BAK: AIA1 enhances the activation of these proteins, which facilitates apoptosis even in p53 mutant cancers that typically exhibit resistance to conventional therapies .

- Sensitization to Chemotherapy: AIA1 not only induces apoptosis but also sensitizes cancer cells to other chemotherapeutic agents, particularly BH3 mimetics that target pro-survival BCL-2 family proteins .

Efficacy in Cancer Models

AIA1 has shown promise in preclinical studies involving various cancer types:

- Ovarian Cancer: In vivo studies demonstrated that AIA1 significantly suppresses tumor growth and prolongs overall survival in ovarian cancer xenograft models without causing adverse effects like weight loss or thrombocytopenia .

- Acute Myeloid Leukemia (AML): Similar results were observed in AML models, where AIA1 enhanced the efficacy of BCL-2 inhibitors regardless of p53 status .

Comparative Efficacy with Other Apoptotic Agents

AIA1's efficacy can be compared with other known apoptotic agents. The following table summarizes the biological activities and effects of various agents:

| Apoptotic Agent | Mechanism | Cancer Types | Clinical Status |

|---|---|---|---|

| This compound | Activates BAX/BAK | Ovarian Cancer, AML | Preclinical |

| Anthracyclines | Represses MCL-1 | Non-Small Cell Lung Cancer | Clinical trials ongoing |

| SMAC Mimetics | Degrades IAPs | Various cancers | Phase 1 evaluation |

| Raptinal | Induces intrinsic apoptosis | Various cancers | Preclinical |

Case Studies and Research Findings

Several studies have highlighted the potential of AIA1 in enhancing cancer therapy:

- High-Throughput Screening: A high-throughput screen identified AIA1 as a potent activator of BAX/BAK among nearly 100,000 compounds tested. Subsequent validation confirmed its specificity and effectiveness in triggering apoptotic pathways .

- Tumor Growth Suppression: In animal models, AIA1 treatment resulted in significant tumor size reduction and improved survival rates without notable toxicity .

- Combination Therapy Potential: AIA1's ability to sensitize tumors to existing therapies positions it as a valuable adjunct treatment option, potentially reducing the risk of secondary malignancies associated with traditional DNA-damaging agents .

Properties

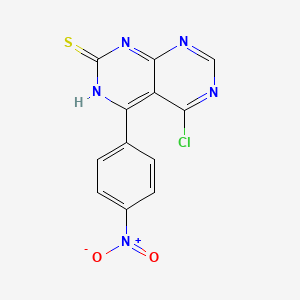

Molecular Formula |

C12H6ClN5O2S |

|---|---|

Molecular Weight |

319.73 g/mol |

IUPAC Name |

5-chloro-4-(4-nitrophenyl)-3H-pyrimido[4,5-d]pyrimidine-2-thione |

InChI |

InChI=1S/C12H6ClN5O2S/c13-10-8-9(6-1-3-7(4-2-6)18(19)20)16-12(21)17-11(8)15-5-14-10/h1-5H,(H,14,15,16,17,21) |

InChI Key |

YMOPNBMWCWYNCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C(=NC(=S)N2)N=CN=C3Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.